Dehydrodihydrorotenone

Description

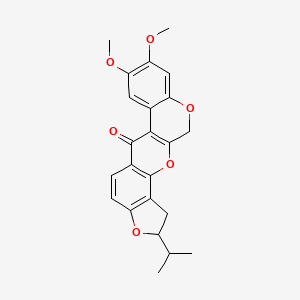

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22O6 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16H,8,10H2,1-4H3 |

InChI Key |

BHCBWJBSVOKHRJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |

Canonical SMILES |

CC(C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of Dehydrodihydrorotenone

Natural Abundance and Distribution in Botanical Sources, particularly Tephrosia species

Dehydrodihydrorotenone has been identified primarily within the genus Tephrosia, a large group of flowering plants in the pea family, Fabaceae (Leguminosae). nih.govresearchgate.net This genus is distributed across tropical and subtropical regions worldwide and is a rich source of various flavonoids, isoflavonoids, and rotenoids. nih.gov Phytochemical investigations have consistently reported the presence of this compound in several Tephrosia species.

Notably, Tephrosia candida is a well-documented botanical source of this compound. nih.govresearchgate.netkfnl.gov.sasemanticscholar.orghebmu.edu.cnscispace.com The compound has also been isolated from the seeds of Tephrosia villosa. hebmu.edu.cn The occurrence of this and other rotenoids is significant for the chemotaxonomic classification of the Tephrosia genus. nih.gov

The distribution of this compound within these plants can vary, though seeds and roots are common sites for the accumulation of rotenoids. kfnl.gov.sa

Table 1: Botanical Sources of this compound

| Species | Family | Plant Part | Reference(s) |

|---|---|---|---|

| Tephrosia candida | Fabaceae | Not Specified | nih.govresearchgate.netkfnl.gov.sahebmu.edu.cnscispace.com |

Advanced Methodologies for Isolation and Purification from Natural Extracts

The isolation and purification of this compound from plant matrices involve a multi-step process that leverages the compound's physicochemical properties. Modern extraction and purification techniques are employed to obtain the compound in high purity. nih.govmdpi.com

The initial step is typically a solid-liquid extraction from the dried and powdered plant material (e.g., seeds or roots). nih.govgroupeberkem.com A range of solvents can be used, from nonpolar (like hexane) to polar (like ethanol (B145695) or methanol), often in a sequential manner to remove different classes of compounds. nih.gov Maceration, Soxhlet extraction, or more advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to enhance efficiency, reduce solvent consumption, and shorten extraction times. researchgate.netresearchgate.netdergipark.org.tr

Following extraction, the crude extract, which is a complex mixture of phytochemicals, undergoes purification. masterorganicchemistry.com A preliminary step often involves liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. bibliotekanauki.pl

The primary method for purifying rotenoids from the concentrated extract is chromatography. mdpi.comresearchgate.net A typical workflow includes:

Column Chromatography (CC): The crude extract is first subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex. nih.govbibliotekanauki.pl A gradient elution system, starting with a nonpolar solvent and gradually increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), is used to separate fractions containing compounds of different polarities.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process, identify the fractions containing the target compound, and determine appropriate solvent systems for further purification. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, fractions enriched with this compound are often subjected to preparative HPLC. bibliotekanauki.pl This technique offers high resolution and is capable of separating structurally similar compounds. nih.gov

Crystallization can also be used as a final purification step if a suitable solvent system that allows for the formation of high-quality crystals is found. masterorganicchemistry.com

Elucidation of this compound's Biosynthetic Route

The biosynthesis of this compound is a complex process that is part of the larger isoflavonoid (B1168493) pathway, which itself originates from the general phenylpropanoid pathway. frontiersin.orgencyclopedia.pub Rotenoids are considered a subclass of isoflavonoids based on their biosynthetic origins. encyclopedia.pubrsc.org

The construction of the this compound molecule begins with the amino acid L-phenylalanine. frontiersin.orgnih.gov The key stages and enzymatic transformations are outlined below:

Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. frontiersin.orgnih.gov

Chalcone (B49325) Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by the enzyme chalcone synthase (CHS) to form a chalcone scaffold. encyclopedia.pub

Isoflavonoid Backbone Formation: This is a critical branching point. The enzyme isoflavone (B191592) synthase (IFS), a cytochrome P450-dependent monooxygenase, catalyzes a 1,2-aryl migration of the B-ring from position 2 to position 3 of the C-ring of a flavanone (B1672756) intermediate (formed from the chalcone), creating the characteristic isoflavone skeleton. frontiersin.orgnih.govrsc.org The resulting product is a 2-hydroxyisoflavanone (B8725905), which is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield an isoflavone. frontiersin.orgencyclopedia.pub

Formation of the Rotenoid Core: The isoflavone undergoes a series of modifications, including hydroxylation, methylation, and eventually cyclization, to form the pentacyclic rotenoid structure. Isotopic labeling studies on the biosynthesis of the related rotenoid amorphigenin (B1666014) have shown that isoflavones are direct precursors. rsc.org For instance, 7-hydroxy-2′,4′,5′-trimethoxyisoflavone was demonstrated to be an efficient precursor for amorphigenin. rsc.org The formation of the E-ring in rotenoids is a key cyclization step.

Specific Tailoring Steps: To arrive at the final structure of this compound, specific tailoring enzymes such as hydroxylases, methyltransferases, and enzymes responsible for the formation of the dihydrofuran ring are required. The "dehydro" and "dihydro" parts of the name refer to specific structural features relative to the parent compound, rotenone (B1679576), indicating specific enzymatic reduction and dehydration steps during its biosynthesis.

Enzymes play a crucial role in ensuring the high chemo-, regio-, and stereoselectivity of these transformations. rsc.orgnih.govvapourtec.comnih.gov

The biosynthesis of this compound is intrinsically linked to that of other isoflavonoids and rotenoids. rsc.org

Comparison with Isoflavones: Isoflavones like daidzein (B1669772) and genistein (B1671435) are the direct precursors to the entire class of rotenoids. encyclopedia.pub The isoflavonoid pathway is the foundational route, with rotenoid biosynthesis being a downstream branch. frontiersin.orgnih.gov The key divergence is the series of cyclization and rearrangement reactions that build the additional rings characteristic of the rotenoid skeleton from the basic C6-C3-C6 isoflavone structure. rsc.org

Comparison with Other Rotenoids: The biosynthetic pathways of rotenoids like rotenone and amorphigenin have been more extensively studied and provide a model for this compound. The core pathway to the parent rotenoid structure, such as 9-demethylmunduserone, is likely shared. rsc.org The structural diversity among rotenoids arises from subsequent "post-rotenoid" modifications. rsc.org These include:

Prenylation: The addition of dimethylallyl pyrophosphate (DMAPP) groups, as seen in the pathway to amorphigenin. rsc.org

Hydroxylation and Dehydration: Specific hydroxylations and dehydrations lead to compounds like rotenone and, by extension, this compound. For example, the biosynthesis of amorphigenin from rotenone involves an 8'-oxidation step. rsc.org

The structural differences between this compound and rotenone imply the action of specific dehydrogenases and reductases in the final steps of its biosynthesis. This comparative analysis highlights a modularity in plant secondary metabolism, where a core pathway is elaborated by a suite of tailoring enzymes to produce a diverse array of natural products.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Amorphigenin |

| p-Coumaroyl-CoA |

| Daidzein |

| This compound |

| 9-Demethylmunduserone |

| Genistein |

| 7-Hydroxy-2′,4′,5′-trimethoxyisoflavone |

| L-phenylalanine |

| Malonyl-CoA |

Synthetic Strategies and Chemical Derivatization of Dehydrodihydrorotenone

Total Synthesis Approaches to Dehydrodihydrorotenone

The total synthesis of complex natural products like this compound from simple, commercially available starting materials is a significant challenge in organic chemistry. It allows for the production of the compound without reliance on natural sources and provides a platform for creating analogues that are not accessible through semi-synthesis. While the scientific literature contains numerous examples of the total synthesis of complex fungal metabolites and diterpenoids, umich.edunih.gov a specific, detailed total synthesis pathway for this compound is not extensively documented in peer-reviewed journals.

However, the construction of the core rotenoid skeleton would likely employ powerful and versatile chemical reactions. Strategies for building the requisite fused ring systems often involve cycloaddition reactions. The Diels-Alder reaction, for instance, is a cornerstone in synthetic chemistry for forming six-membered rings with high stereochemical control, making it a crucial tool in the total synthesis of many natural products. rsc.org The synthesis of a complex molecule like this compound would likely involve a multi-step sequence, potentially featuring key transformations such as:

Intramolecular Cycloadditions: To construct the fused heterocyclic core. umich.edu

Cascade Reactions: Where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity from an acyclic precursor. nih.gov

Cross-Coupling Reactions: To append or construct the aromatic portions of the molecule.

These syntheses provide access to the natural product and open avenues for producing structurally diverse analogues for further investigation.

Semi-synthetic Modifications and Analog Generation

Semi-synthesis is a powerful strategy in medicinal chemistry where a readily available natural product is used as a starting material for chemical modifications. eupati.eu This approach combines the structural complexity of a natural scaffold with the precision of synthetic chemistry to generate novel derivatives. nih.gov The goal is often to enhance properties such as efficacy, stability, or to create probes for studying biological mechanisms. eupati.eunih.gov

While specific semi-synthetic modifications starting from this compound are not widely reported, the principles can be illustrated by work on other complex natural products. For example, derivatives of the antimalarial drug dihydroartemisinin (B1670584) have been synthesized by conjugating it with bile acids. numberanalytics.com This strategy led to the discovery of conjugates with potent and broad-spectrum anti-proliferation activities against various cancer cell lines. numberanalytics.com Similarly, the anti-cancer medicine irinotecan (B1672180) is a semi-synthetic derivative of camptothecin, a natural molecule whose clinical utility was hampered by a challenging side-effect profile. Chemical modification led to the development of irinotecan, which has more predictable properties. eupati.eu

For a molecule like this compound, potential semi-synthetic modifications could include:

Functional Group Interconversion: Modifying existing hydroxyl or carbonyl groups.

Glycosylation: Attaching sugar moieties to potentially alter solubility and pharmacokinetic properties.

Alkylation or Acylation: Adding new carbon chains to probe for specific interactions with biological targets.

These modifications allow for the creation of a library of related compounds, essential for exploring the molecule's therapeutic potential.

Stereochemical Control in this compound Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's biological function. unipv.it For many chiral drugs, only one enantiomer (one of two mirror-image forms) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. kfnl.gov.sa Therefore, controlling the stereochemistry during the synthesis of a complex molecule like this compound, which contains multiple stereogenic centers, is mandatory for producing a biologically active compound. kfnl.gov.sa

The absolute configuration of the majority of naturally occurring pterocarpanoids, which are structurally related to rotenoids, is (6aR, 11aR), highlighting the stereochemical precision of their biosynthesis and the importance of replicating it in a synthetic setting. wikipedia.org Several powerful strategies exist in organic synthesis to control stereochemical outcomes. unipv.it

| Strategy | Description | Application Example |

| Chiral Auxiliaries | A chiral group is temporarily attached to the starting material to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. mdpi.com | The synthesis of the HIV protease inhibitor Tipranavir initially used a chiral oxazolidinone to control the stereochemistry of a key stereocenter. mdpi.com |

| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is a highly efficient method known as asymmetric catalysis. unipv.it | In the total synthesis of (-)-flustramine B, a chiral secondary amine catalyst was used to achieve a key cyclization reaction with excellent enantioselectivity (90% ee). researchgate.net |

| Substrate Control | The existing stereocenters within the molecule itself direct the stereochemical outcome of subsequent reactions. | In many multi-step syntheses, the stereochemistry of the first chiral center dictates the relative stereochemistry of all subsequent centers formed. |

Achieving precise stereochemical control is essential for any viable synthesis of this compound and is a key consideration in the design of synthetic routes for such complex natural products. unipv.it

Development of this compound Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and medicinal chemistry. figshare.com The process involves synthesizing a series of derivatives of a biologically active "lead" compound and evaluating them to determine which structural features are essential for their activity. numberanalytics.comicm.edu.pl This information guides the design of more potent and selective compounds.

While specific SAR studies on this compound are not detailed in the available literature, the approach can be understood from studies on other compound classes. For example, in the development of novel antifungal agents, a series of 1,2,4-triazole (B32235) derivatives were synthesized and tested to understand how different aromatic ring substitutions influenced their activity against the fungus Magnaporthe oryzae. acs.org Similarly, an extensive SAR study on dihydroartemisinin derivatives led to the discovery that conjugating the core structure with bile acids significantly enhanced anticancer activity. numberanalytics.com

A hypothetical SAR study on this compound would involve systematically modifying its structure and assessing the impact on a specific biological endpoint, such as the estrogenic activity that has been investigated for other constituents of Tephrosia candida.

Hypothetical SAR Study Outline for this compound

| Modification Site | Derivative Type | Rationale |

|---|---|---|

| Aromatic A-Ring | Introduction/removal of methoxy (B1213986) groups | To probe the role of electron-donating groups in receptor binding. |

| Fused E-Ring | Saturation of the double bond | To determine the importance of ring planarity and conjugation. |

| Rotenoid Core | Epoxidation or hydroxylation | To explore the impact of adding polar, hydrogen-bonding groups. |

Such studies are crucial for transforming a naturally occurring hit into a viable lead compound for drug development.

Molecular and Cellular Mechanisms of Action of Dehydrodihydrorotenone

Interactions with Mitochondrial Electron Transport Chain Components

The mitochondrion, often termed the powerhouse of the cell, is central to energy metabolism. Dehydrodihydrorotenone directly targets a critical component of this machinery, the electron transport chain (ETC), leading to significant bioenergetic disturbances.

This compound is recognized for its activity as an inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov This complex is the first and largest enzyme assembly in the respiratory chain. nih.gov It plays a crucial role by accepting electrons from NADH, a key electron carrier generated during glycolysis and the Krebs cycle, and transferring them to ubiquinone (Coenzyme Q). nih.gov This electron transfer is a critical step in the process of oxidative phosphorylation. nih.govnih.gov The inhibitory action of this compound is analogous to that of other well-known Complex I inhibitors, such as the pesticide rotenone (B1679576), which is known to induce cell death by disrupting this complex. nih.govnih.gov

The inhibition of Mitochondrial Complex I by this compound sets off a cascade of detrimental effects on cellular bioenergetics. The primary consequence is a disruption of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.govaopwiki.org

This disruption leads to several key outcomes:

Reduced ATP Production: By blocking the electron flow at Complex I, the efficiency of oxidative phosphorylation is severely hampered, leading to a significant decrease in cellular ATP levels. aopwiki.orgplos.org This energy deficit can impair numerous cellular functions that are dependent on ATP.

Increased Reactive Oxygen Species (ROS) Formation: The blockage of the electron transport chain causes an accumulation of electrons at Complex I. aopwiki.org This leads to the increased leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals (O₂•−) and other reactive oxygen species (ROS), such as hydrogen peroxide. nih.govaopwiki.orgplos.org An overproduction of ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

Shift in Cellular Metabolism: With oxidative phosphorylation impaired, cells may attempt to compensate by increasing their reliance on anaerobic glycolysis for ATP production. nih.gov This is a much less efficient process and can lead to the accumulation of lactate.

Modulation of Cellular Transporter Systems (e.g., ABCG2)

Beyond its effects on mitochondria, this compound has been identified as a potent modulator of specific cellular transporter systems. It acts as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). nih.gov ABCG2 is a membrane protein that actively pumps a wide variety of substrates out of cells, a function that has significant implications in pharmacology and physiology. nih.govnih.gov

In an in vitro assay using U87MG glioma cells and their ABCG2-overexpressing counterparts, this compound was confirmed as a previously undescribed inhibitor of ABCG2. nih.gov This inhibitory activity was quantified with a specific concentration-response relationship. nih.gov

Table 1: ABCG2 Inhibition by this compound

| Compound | Target | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| This compound | ABCG2 | U87MG-ABCG2 | 1.2 ± 0.6 |

Data sourced from a high-content assay strategy for identifying ABCG2 modulators. nih.gov

The function of ABCG2 includes conferring resistance to various chemotherapeutic agents (like mitoxantrone (B413) and camptothecins) by effluxing them from cancer cells. nih.gov It is also highly expressed in stem cell populations and plays a protective role in physiological barriers such as the blood-brain barrier and the placenta. nih.govnih.gov By inhibiting ABCG2, this compound can increase the intracellular concentration of ABCG2 substrates, potentially reversing multidrug resistance in cancer cells or altering the distribution of drugs and toxins in the body. nih.gov

Influence on Intracellular Signaling Cascades and Pathways

The primary actions of this compound—disrupting mitochondrial function and inhibiting ABCG2—inevitably trigger changes in various intracellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface or internal environment to elicit specific cellular responses. nih.govlongdom.org

While direct, specific signaling pathways activated by this compound are not fully elucidated, its known mechanisms of action suggest influence over several key cascades:

Stress-Response Pathways: The mitochondrial dysfunction, decreased ATP, and increased ROS caused by Complex I inhibition are potent cellular stressors. These conditions are known to activate signaling pathways sensitive to the cell's energy status and oxidative stress.

Cell Death Pathways: Prolonged or severe mitochondrial stress is a primary trigger for apoptosis (programmed cell death). Inhibition of Complex I by related compounds like rotenone is known to cause the release of cytochrome c from mitochondria, which in turn activates caspase cascades leading to apoptosis. nih.gov

Signaling Related to Drug Resistance: By inhibiting ABCG2, this compound can interfere with signaling pathways that are regulated by the substrates of this transporter. For instance, α-mangostin, a compound identified alongside this compound as an ABCG2 inhibitor, has been reported to suppress extracellular-signal-regulated kinase (ERK) signaling. nih.gov While not directly demonstrated for this compound, this highlights the potential for ABCG2 inhibitors to modulate critical cell signaling pathways.

This compound's Impact on Cell Physiology in in vitro Models

The effects of this compound on cellular physiology have been characterized using specific in vitro cell models. These studies have been instrumental in defining its molecular targets and understanding its cellular consequences.

A key experimental model involved the use of human glioma cell lines, U87MG (parental) and U87MG-ABCG2 (engineered to overexpress the transporter). nih.gov In this model, researchers used fluorescent dyes that are substrates for ABCG2, such as Hoechst 33342 and JC-1, to measure the transporter's activity. nih.gov

In the ABCG2-overexpressing cells, these dyes are actively pumped out, resulting in low intracellular fluorescence. nih.gov

The addition of this compound inhibited this efflux, leading to an accumulation of the fluorescent dyes inside the cells, similar to the effect of known ABCG2 inhibitors. nih.gov This confirmed its inhibitory effect on the transporter's function and its ability to alter the physiology of cells that express ABCG2. nih.gov

Based on its mechanism as a Mitochondrial Complex I inhibitor, its impact on cell physiology in other in vitro models can be inferred. For example, in cell lines sensitive to mitochondrial toxins like HL-60 cells, it would be expected to induce apoptosis, characterized by DNA fragmentation and caspase-3 activation, as a direct result of mitochondrial ROS production. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dehydrodihydrorotenone and Its Analogs

Identification of Key Pharmacophores and Structural Determinants for Activity

The biological activity of dehydrodihydrorotenone and its analogs is intrinsically linked to their molecular structure. The core scaffold, a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus, is a fundamental requirement for activity. stjohns.edu SAR studies on the broader class of rotenoids have identified several key structural features that are critical for their biological effects, which can be extrapolated to this compound.

The chromano-chromanone and chromano-chromanol rings are considered essential for the toxicological and inhibitory activities of rotenoids. jst.go.jp Modifications to this core structure generally lead to a significant loss of activity. The presence and nature of substituents on the aromatic rings also play a pivotal role. For instance, the methoxy (B1213986) groups at positions 8 and 9 in the rotenone (B1679576) scaffold are important for activity.

In the context of this compound, the key difference from rotenone is the presence of a double bond in the E-ring, which introduces planarity to that part of the molecule. This alteration in stereochemistry and conformation can significantly influence its binding affinity to target proteins. The trans-configuration at positions 7 and 8 has been reported to be more toxic than the cis-configuration in related rotenoids, highlighting the importance of stereochemistry in the B/C ring junction. jst.go.jp

A hypothetical pharmacophore for rotenoid-like compounds can be constructed based on their known interactions with mitochondrial complex I. This model would likely include:

Aromatic features corresponding to the fused ring system.

Hydrogen bond acceptors from the ether and carbonyl oxygens.

Hydrophobic regions, particularly the isopropenyl side chain in rotenone, which is absent in this compound, suggesting that modifications in this region would significantly impact activity.

Pharmacophore models developed for other isoflavonoids have demonstrated the utility of this approach in identifying novel inhibitors for various enzymes, suggesting a similar strategy could be applied to this compound to discover new biological targets. nih.gov

Table 1: Key Structural Features and Their Inferred Importance for the Activity of this compound Analogs

| Structural Feature | Inferred Importance for Activity | Rationale based on Rotenoid SAR |

| Core Ring System | Essential | The chromano-chromanone/chromanol core is the primary toxophore. jst.go.jp |

| E-ring Double Bond | Modulatory | Affects planarity and conformational flexibility, likely altering binding affinity. |

| Methoxy Groups | Important | Contribute to binding interactions with the target protein. |

| B/C Ring Junction Stereochemistry | Critical | Trans-configuration is generally more active than cis-configuration. jst.go.jp |

Rational Design and Synthesis of this compound Analogs with Modified Biological Profiles

The rational design of this compound analogs aims to modulate their biological activity, selectivity, and pharmacokinetic properties. Based on the SAR insights, medicinal chemists can synthesize derivatives with specific structural modifications.

Synthetic strategies often involve the modification of the parent rotenone molecule. For instance, the cyclization of l-derrisic acid can yield dehydrorotenone, a close analog of this compound. stjohns.edu The synthesis of simplified rotenoid analogs has been explored to identify the minimal structural requirements for insecticidal activity. researchgate.net These studies provide a basis for designing this compound analogs with potentially reduced toxicity to non-target organisms.

Key synthetic modifications could include:

Alteration of substituents on the aromatic rings: Introducing different functional groups in place of the methoxy groups can explore new interactions with the target binding site.

Modification of the E-ring: Saturation of the double bond or introduction of different substituents could fine-tune the electronic and steric properties of the molecule.

Stereochemical variations: Synthesis of different stereoisomers at the B/C ring junction would be crucial to confirm the importance of this feature for activity.

The synthesis and biological evaluation of such analogs are essential to build a comprehensive SAR profile for this class of compounds. nih.govnih.gov

Computational Approaches in this compound SAR/QSAR

Computational methods, particularly QSAR and molecular docking, are powerful tools for understanding the SAR of this compound and for predicting the activity of novel analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govmdpi.com For this compound analogs, a QSAR model could be developed using a dataset of synthesized compounds and their measured biological activities. Molecular descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) would be calculated for each analog. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can then be used to build a predictive model. Such models have been successfully applied to other classes of natural products, including flavonoids and chromone (B188151) derivatives. mdpi.comfrontiersin.org

Table 2: Potential Descriptors for a QSAR Model of this compound Analogs

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the receptor. |

| Steric | Molecular weight, van der Waals volume | Influences the fit of the ligand into the binding pocket. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

A robust QSAR model can guide the design of new analogs with enhanced potency and selectivity, thereby reducing the need for extensive and costly synthesis and testing.

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound is essential to understand how it interacts with its biological target. nobelprize.orgyoutube.com The presence of the double bond in the E-ring of this compound, compared to the saturated ring in dihydrorotenone, will significantly alter its conformational landscape, likely favoring a more planar structure in that region.

Molecular dynamics simulations have revealed that rotenone itself is a flexible molecule that can exist in "bent" and "straight" conformers. nih.gov The interconversion between these forms is crucial for its binding to mitochondrial complex I, with the straight conformer being necessary to enter the binding channel and the bent conformer being more stable within the binding site. nih.govnih.gov A similar conformational flexibility, although influenced by the E-ring double bond, is expected for this compound and would be a key factor in its ligand-receptor interactions.

Molecular docking studies can provide insights into the putative binding mode of this compound within the active site of its target protein, such as mitochondrial complex I. nih.govnih.gov By analogy with rotenone, this compound is expected to bind in the quinone-binding channel of complex I. nih.gov The interactions would likely involve:

Hydrogen bonds: between the carbonyl and ether oxygens of the ligand and polar residues in the binding pocket.

Hydrophobic interactions: between the aromatic rings of the ligand and nonpolar residues. researchgate.net

π-π stacking: between the aromatic system of this compound and aromatic amino acid residues like tyrosine or phenylalanine.

Understanding these specific ligand-receptor interactions at an atomic level is fundamental for the rational design of more potent and selective analogs of this compound.

Metabolic Disposition and Pharmacokinetic Profiles in Preclinical Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in in vitro and in vivo Non-Human Models

In vitro and in vivo studies on rotenone (B1679576) in non-human models, such as fish, have demonstrated its rapid absorption from the environment. For instance, in a study involving bluegills exposed to radiolabeled rotenone, the compound was readily taken up from the water. fisheries.org It is anticipated that Dehydrodihydrorotenone, due to its lipophilic nature, would also be readily absorbed across biological membranes.

Following absorption, distribution is expected to be widespread. In bluegills, rotenone and its metabolites were found in the head, viscera, and carcass. fisheries.org The distribution of rotenoids is also observed within the source plants themselves, with compounds like rotenone and deguelin (B1683977) being more concentrated in the leaflets than in other parts of the plant. umn.edu

Metabolism of rotenoids is a key determinant of their biological activity and persistence. Rotenone undergoes extensive biotransformation in fish, with the parent compound accounting for a small fraction of the total radioactivity found in tissues after exposure. fisheries.org This suggests that this compound is also likely to be extensively metabolized in biological systems.

Excretion of rotenone and its metabolites in fish has been shown to be a biphasic process, following first-order kinetics. fisheries.org The initial phase of elimination is relatively rapid, followed by a slower second phase. fisheries.org It is plausible that this compound would follow a similar excretion pattern.

| ADME Characteristic | Observations in Rotenone (as a proxy) | Anticipated Characteristics for this compound |

| Absorption | Readily absorbed by fish from water. fisheries.org | Likely to be well-absorbed due to its lipophilic nature. |

| Distribution | Distributed throughout the body, including head, viscera, and carcass in fish. fisheries.org | Expected to have widespread tissue distribution. |

| Metabolism | Extensively metabolized in fish. fisheries.org | Predicted to undergo significant biotransformation. |

| Excretion | Biphasic elimination from the body in fish. fisheries.org | Likely to exhibit a similar biphasic excretion pattern. |

Identification of this compound Metabolites in Biological Matrices

Specific metabolites of this compound have not been reported in the scientific literature. However, the metabolic fate of rotenone has been investigated in bluegills, providing a model for the potential biotransformation of this compound. In these studies, at least six biotransformation products of rotenone were detected. fisheries.org Two of the major metabolites were tentatively identified as rotenolone (B1679575) and 6',7'-dihydro-6',7'-dihydroxyrotenolone. fisheries.org These metabolites are products of oxidative metabolism.

The identification of metabolites in biological matrices is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govijpras.com These methods allow for the separation, detection, and structural elucidation of metabolites even at low concentrations. nih.gov

Based on the structure of this compound and the known metabolism of rotenone, potential metabolites could include hydroxylated and other oxidized derivatives.

| Parent Compound | Identified Metabolites in Bluegill | Method of Identification |

| Rotenone | Rotenolone | High-Performance Liquid Chromatography (HPLC) fisheries.org |

| Rotenone | 6',7'-dihydro-6',7'-dihydroxyrotenolone | High-Performance Liquid Chromatography (HPLC) fisheries.org |

Enzymatic Pathways Involved in this compound Biotransformation

The specific enzymatic pathways responsible for the biotransformation of this compound have not been experimentally determined. However, the metabolism of many xenobiotics, including structurally similar flavonoids, is primarily mediated by cytochrome P450 (CYP) enzymes for Phase I reactions and various transferases for Phase II conjugation.

Phase I reactions, such as oxidation and hydroxylation, are critical in the metabolism of rotenone, leading to the formation of metabolites like rotenolone. fisheries.org These reactions are typically catalyzed by CYP enzymes located in the liver and other tissues. It is highly probable that the metabolism of this compound also involves CYP-mediated oxidation.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This process increases the water solubility of the compound, facilitating its excretion. While not specifically documented for this compound, this is a common metabolic pathway for many plant-derived compounds.

| Metabolic Phase | General Enzymatic Pathway | Potential Role in this compound Metabolism |

| Phase I | Cytochrome P450 (CYP) mediated oxidation | Hydroxylation and other oxidative modifications of the this compound structure. |

| Phase II | Glucuronidation, Sulfation, Glutathione conjugation | Conjugation with endogenous molecules to increase water solubility and facilitate excretion. |

Tissue Distribution and Bioaccumulation in Experimental Organisms

There is no specific data on the tissue distribution and bioaccumulation of this compound. However, studies on rotenone in aquatic organisms provide valuable insights into how rotenoids, in general, are distributed and accumulate in tissues.

In a study on bluegills, the highest bioconcentration factor (BCF) for total rotenone-derived radioactivity was found in the viscera, followed by the head and carcass. fisheries.org This indicates that certain tissues may accumulate higher concentrations of the compound and its metabolites. The distribution of rotenoids is also influenced by their lipophilicity, which can lead to accumulation in fatty tissues.

Analytical methods for determining rotenone residues in fish tissues often involve extraction followed by cleanup procedures and quantification by HPLC. fisheries.org Such methods would be applicable for studying the tissue distribution of this compound.

The potential for bioaccumulation is an important consideration for environmental risk assessment. Lipophilic compounds like rotenoids can accumulate in organisms, and their concentrations can increase up the food chain.

| Tissue | Bioconcentration of Rotenone Equivalents in Bluegill | Implication for this compound |

| Viscera | Highest BCF fisheries.org | Potential for significant accumulation in visceral tissues. |

| Head | Moderate BCF fisheries.org | Accumulation in head tissues is likely. |

| Carcass | Lower BCF compared to viscera and head fisheries.org | General distribution throughout the body is expected. |

Advanced Analytical and Spectroscopic Characterization of Dehydrodihydrorotenone

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of dehydrodihydrorotenone. nih.govmdpi.comcurrenta.de By providing highly accurate mass measurements, often to four decimal places, HRMS allows for the confident determination of the elemental composition and molecular formula of the compound. currenta.de This level of precision is instrumental in distinguishing between molecules with very similar nominal masses. The high resolution also enables the visualization of the isotopic pattern of a mass signal, which is specific to an elemental composition and further corroborates the proposed molecular formula. currenta.de

In the context of impurity profiling, HRMS is invaluable for detecting and identifying low-level impurities that may be present in a sample of this compound. lcms.czlcms.czijnrd.orgwaters.com The ability to resolve and accurately measure the mass of co-eluting compounds is a significant advantage over lower-resolution techniques. lcms.czlcms.czwaters.com This is particularly important in the analysis of natural product extracts, which are often complex mixtures. The development of a multi-attribute method for oligonucleotides (MAMO) using LC-HRMS highlights the power of this technique for simultaneous characterization and impurity profiling. usp.org

Key HRMS Parameters for this compound Analysis:

| Parameter | Significance |

| Mass Accuracy | Enables the determination of the elemental composition and molecular formula with high confidence. currenta.de |

| Resolution | Allows for the clear visualization of isotopic patterns, further confirming the elemental composition. currenta.de |

| Fragment Analysis (MS/MS) | Provides structural information by breaking down the molecule and analyzing the resulting fragments. nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of this compound, including its stereochemistry and conformational preferences in solution. nih.govhebmu.edu.cnindianastate.edulibretexts.org NMR provides information on the chemical environment of individual atoms, primarily ¹H and ¹³C, within the molecule.

For stereochemical assignments, NMR techniques such as the Nuclear Overhauser Effect (NOE) are employed. hebmu.edu.cn NOE experiments provide information about the spatial proximity of protons, which is crucial for determining the relative configuration of stereocenters. The magnitude of coupling constants (J-values) between protons can also provide valuable information about dihedral angles, aiding in the assignment of stereochemistry. hebmu.edu.cnorganicchemistrydata.org

Conformational analysis by NMR involves studying the dynamic behavior of the molecule in solution. arxiv.orgauremn.org.brglycoforum.gr.jp By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to understand the conformational equilibria and the barriers to rotation around single bonds. researchgate.net This information is vital for understanding the molecule's flexibility and its preferred shapes in a given solvent. arxiv.orgauremn.org.br

Common NMR Techniques for this compound Characterization:

| Technique | Application |

| ¹H NMR | Provides information about the number, environment, and connectivity of protons. hebmu.edu.cn |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. organicchemistrydata.org |

| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings within the molecule. organicchemistrydata.org |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds, aiding in piecing together the molecular structure. arxiv.org |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Determines the spatial proximity of protons, crucial for stereochemical assignments. hebmu.edu.cnarxiv.org |

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Quantification in Complex Mixtures

Chromatographic techniques are fundamental for the separation, purity assessment, and quantification of this compound, especially when it is part of a complex mixture, such as a plant extract. openaccessjournals.commtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. openaccessjournals.commtoz-biolabs.com It is employed to separate the compound from other components in a mixture, allowing for its isolation and quantification. openaccessjournals.commedicinescience.org HPLC with a photodiode array (PDA) detector is commonly used for peak purity assessment by comparing the UV-Vis spectra across a single chromatographic peak. sepscience.com

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced form of HPLC that utilizes smaller particle sizes in the stationary phase and higher operating pressures. creative-proteomics.comphenomenex.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. creative-proteomics.comphenomenex.comwaters.com UPLC is particularly advantageous for analyzing complex samples containing numerous closely related compounds. waters.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to increase its volatility. GC is often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities. chiro.orgcreative-proteomics.comthermofisher.com

Comparison of Chromatographic Techniques:

| Technique | Principle | Advantages for this compound Analysis |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. openaccessjournals.com | Robust and widely available for purity assessment and quantification. mtoz-biolabs.commedicinescience.org |

| UPLC | Utilizes smaller stationary phase particles and higher pressures than HPLC. creative-proteomics.comphenomenex.com | Faster analysis, higher resolution, and greater sensitivity, ideal for complex mixtures. phenomenex.comwaters.com |

| GC | Separation of volatile compounds in a gaseous mobile phase. thermofisher.com | High resolution for volatile derivatives; often coupled with MS for definitive identification. chiro.orgcreative-proteomics.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule like this compound, provided that a suitable single crystal can be obtained. nih.govresearchgate.net This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netmit.edu When X-rays interact with the electrons of atoms, particularly heavier atoms, a small phase shift occurs. This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern of a non-centrosymmetric crystal. mit.edu The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. ox.ac.uk

While traditionally challenging for molecules containing only light atoms (like carbon, hydrogen, and oxygen), advancements in instrumentation and data analysis methods have made it possible to determine the absolute configuration of such compounds with high confidence. mit.edu

Hyphenated Techniques (LC-MS/MS, GC-MS) in this compound Research

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. measurlabs.comnih.govnih.gov In an LC-MS/MS experiment, the eluent from the LC column is introduced into the mass spectrometer. A specific ion (the precursor ion), corresponding to the mass-to-charge ratio of this compound, is selected and then fragmented. The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM), provides a very high degree of specificity and is excellent for quantifying trace amounts of the compound in complex matrices. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) couples the high-resolution separation of gas chromatography with the detection power of mass spectrometry. chiro.orgcreative-proteomics.comthermofisher.comresearchgate.net For this compound, which may require derivatization to be analyzed by GC, this technique can provide detailed structural information from the mass spectrum of the eluting peak. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, aiding in the identification of the compound. researchgate.net

Biological Activities and Research Applications of Dehydrodihydrorotenone in Model Systems

Anti-Insecticidal and Pest Control Research Applications (Mechanistic Aspects)

Dehydrodihydrorotenone belongs to the rotenoid class of compounds, which are known for their insecticidal properties. mdpi.com The mechanism of action for insecticides can vary widely, often targeting the nervous system of insects. wikipedia.orgepa.gov For instance, some insecticides like organophosphates disrupt nerve impulses by inhibiting acetylcholinesterase, leading to paralysis. wikipedia.orgepa.gov Others, such as pyrethroids, act on voltage-gated sodium channels, also causing paralysis. nih.gov While the specific mechanistic details of this compound's anti-insecticidal activity are a subject of ongoing research, its structural relationship to rotenone (B1679576), a known mitochondrial complex I inhibitor, suggests a potential mode of action. By interfering with the electron transport chain, it could disrupt cellular respiration in insects, leading to their demise. The development of resistance in pests to existing synthetic insecticides, such as those produced by Bacillus thuringiensis, necessitates the exploration of new insecticidal compounds with different mechanisms of action. nih.gov

Investigational Tool in Mitochondrial Dysfunction Research

Mitochondrial dysfunction is implicated in a wide range of human diseases. nih.govnih.gov Research in this area often relies on animal and cellular models to understand disease mechanisms and develop potential therapies. nih.govaging-us.comfrontiersin.org Compounds that can induce or modulate mitochondrial dysfunction are valuable tools for these studies. nih.gov Given that rotenoids are known to affect mitochondrial function, this compound can serve as an investigational probe. By studying its effects on mitochondrial processes, such as the electron transport chain and ATP synthesis, researchers can gain insights into the molecular basis of mitochondrial disorders. mdpi.com The use of such compounds in preclinical models helps to elucidate the complex pathways involved in mitochondrial diseases and to identify potential therapeutic targets. mdpi.com

Activity in in vitro Cellular Models (e.g., ABCG2 modulation, general cytotoxicity mechanistic studies)

In vitro cellular models are crucial for studying the specific molecular interactions of compounds. This compound has been investigated for its effects on various cellular processes, including its interaction with ATP-binding cassette (ABC) transporters and its general cytotoxic mechanisms.

ABCG2 Modulation:

The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), is a transmembrane protein that plays a significant role in multidrug resistance in cancer by effluxing chemotherapeutic agents out of cells. nih.govethz.ch The identification of compounds that can modulate ABCG2 activity is a key area of cancer research. nih.govmdpi.commdpi.com Some small molecules can inhibit ABCG2, thereby increasing the intracellular concentration and efficacy of anticancer drugs. mdpi.commdpi.com Research into the interaction of natural compounds with ABCG2 aims to discover new modulators that could be used in combination with chemotherapy to overcome drug resistance. ethz.ch

General Cytotoxicity Mechanistic Studies:

Understanding the mechanisms by which a compound induces cell death (cytotoxicity) is fundamental in drug discovery and toxicology. mdpi.comfrontiersin.org Cytotoxicity studies in various cell lines help to elucidate the pathways involved, such as the induction of apoptosis (programmed cell death). frontiersin.orggrandchallenges.org Mechanistic studies may involve examining the compound's effect on cellular components like DNA, specific proteins, or organelles such as mitochondria. nih.govrsc.org For this compound, its cytotoxicity is likely linked to its impact on mitochondrial function, a common mechanism for many natural and synthetic compounds.

Role as a Phytochemical in Plant Defense Mechanisms (Phytoalexin Function)

Plants produce a vast array of secondary metabolites, known as phytochemicals, to defend themselves against herbivores, pathogens, and environmental stresses. scitechnol.comnih.govhilarispublisher.com this compound is considered a phytoalexin, a specific type of phytochemical that is produced by plants in response to infection or stress. scispace.comchiro.orgwikipedia.org Phytoalexins are part of the plant's induced defense system and often exhibit broad-spectrum antimicrobial properties. scitechnol.comwikipedia.org

The production of this compound in Tephrosia species is a defense strategy. scispace.comchiro.org These compounds can act as deterrents or toxins to invading organisms. wikipedia.orgnih.gov The synthesis of such defense compounds is a dynamic process, often triggered by the recognition of a pathogen or herbivore, leading to the activation of specific biosynthetic pathways. scitechnol.comresearchgate.net

Table 1: Research Findings on this compound and Related Concepts

| Research Area | Key Findings |

|---|---|

| Anti-Insecticidal Activity | Belongs to the rotenoid class, known for insecticidal properties. mdpi.com The mechanism is likely related to the inhibition of mitochondrial complex I, disrupting cellular respiration in insects. |

| Mitochondrial Dysfunction Research | Can be used as a tool to induce and study mitochondrial dysfunction, which is implicated in numerous diseases. nih.govnih.gov |

| ABCG2 Modulation | The potential to modulate the ABCG2 transporter is an area of interest for overcoming multidrug resistance in cancer. nih.govmdpi.commdpi.com |

| Cytotoxicity | Induces cell death, likely through mechanisms involving mitochondrial disruption. frontiersin.orgnih.gov |

| Phytoalexin Function | Produced by Tephrosia species as a defense compound against pathogens and herbivores. scispace.comchiro.orgwikipedia.org |

Potential as a Lead Compound for Bioactive Agent Discovery (Preclinical)

Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery, providing lead compounds for the development of new therapeutic agents. mdpi.comrepec.orgelsevierpure.com this compound, with its demonstrated biological activities, represents a potential starting point for the discovery of new bioactive agents. nih.govchemrxiv.org Its chemical scaffold can be modified through medicinal chemistry approaches to optimize its activity, selectivity, and pharmacokinetic properties. The process of developing a natural product into a drug involves extensive preclinical studies to evaluate its efficacy and to understand its mechanism of action in relevant disease models. nih.govchemrxiv.org

Interactions with Biological Macromolecules and Cellular Systems Research Context

Protein Binding and Enzyme Inhibition Kinetics

A thorough review of scientific databases reveals a lack of specific studies detailing the protein binding profile and enzyme inhibition kinetics of Dehydrodihydrorotenone. While the broader class of rotenoids is known to interact with various proteins, particularly those involved in cellular respiration, specific binding affinities, dissociation constants (Kd), and detailed kinetic parameters (e.g., Ki, IC50) for this compound are not documented. Consequently, no data is available to populate a table on this topic.

Interaction with DNA and RNA

There is currently no available research in peer-reviewed literature that investigates the direct interaction of this compound with nucleic acids such as DNA and RNA. Studies focusing on potential binding, intercalation, or other forms of interaction have not been published for this specific compound.

Effects on Membrane Integrity and Function in Cellular Models

Scientific literature lacks specific studies on the effects of this compound on the integrity and function of cellular membranes. Research detailing its impact on membrane potential, fluidity, or permeability in various cellular models has not been found.

Synergistic or Antagonistic Effects with Other Bioactive Compounds in Co-Exposure Studies

There are no published co-exposure studies investigating the synergistic or antagonistic effects of this compound with other bioactive compounds. The potential for this compound to enhance or diminish the activity of other molecules has not been a subject of specific research.

Environmental Dynamics and Mechanistic Degradation Pathways of Dehydrodihydrorotenone

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis, Oxidation) in Controlled Environments

The abiotic degradation of dehydrodihydrorotenone, driven by physical and chemical factors, plays a significant role in its environmental persistence. Key abiotic processes include photodegradation, hydrolysis, and oxidation.

Photodegradation: Exposure to sunlight is a primary driver of the degradation of many organic compounds, and rotenoids are no exception. Studies on structurally similar rotenoids, such as rotenone (B1679576) and deguelin (B1683977), have shown that photochemical transformation is a dominant process for their elimination from surface waters. fisheries.orgacs.org For instance, under simulated sunlight, the half-lives of rotenone and deguelin were found to be in the range of 4.18 to 20.12 hours and 1.17 to 2.32 hours, respectively. fisheries.org This rapid degradation is influenced by the intensity of light and the presence of dissolved organic matter, which can either inhibit degradation through light shielding or enhance it through photosensitization. fisheries.orgacs.org Given the structural similarities, it is highly probable that this compound also undergoes significant photodegradation. The process likely involves the absorption of UV radiation, leading to the formation of excited states and subsequent chemical reactions, such as oxidation and rearrangement, resulting in the breakdown of the molecule. nih.gov

Oxidation: Oxidative processes are another critical abiotic pathway for the degradation of organic molecules. In the environment, oxidation can be initiated by various reactive species, such as hydroxyl radicals. For other flavonoids, oxidation often targets the phenolic hydroxyl groups and the heterocyclic ring system. scribd.com The oxidation of this compound would likely lead to the formation of a variety of smaller, more polar molecules. The specific oxidation products would depend on the oxidant and the reaction conditions.

Biotic Transformation and Microbial Degradation Mechanisms in Model Ecosystems

The transformation of this compound by living organisms, particularly microorganisms, is a key component of its environmental fate. Biotic degradation is often the most significant pathway for the breakdown of complex organic molecules in soil and water. researchgate.netnih.gov

The microbial degradation of rotenoids has been observed in various studies. For example, rotenone is known to biodegrade in soil, with its persistence being influenced by factors such as temperature and microbial activity. wikipedia.org Fungi, in particular, have been shown to be effective in transforming rotenoids. Strains of Aspergillus niger and other fungi can metabolize flavonoids, often through hydroxylation, demethylation, and cleavage of the heterocyclic rings. mdpi.com For instance, the biotransformation of the flavonoid glabratephrin (B1252763) by Aspergillus niger involves the opening and closing of a five-membered ring, a structural feature also present in this compound. mdpi.com

While specific microorganisms that degrade this compound have not been extensively documented, it is highly probable that various soil and aquatic bacteria and fungi possess the enzymatic machinery to break it down. These enzymatic processes likely involve oxidoreductases and hydrolases that attack the core structure of the molecule. The initial steps may include hydroxylation of the aromatic rings or cleavage of the furan (B31954) and pyran rings, leading to the formation of simpler phenolic compounds that can then be further mineralized.

Identification of Environmental Metabolites and Transformation Products

The degradation of this compound, whether through abiotic or biotic pathways, results in the formation of various metabolites and transformation products. Identifying these products is crucial for understanding the complete environmental fate of the parent compound.

Based on studies of related rotenoids and flavonoids, several types of metabolites can be anticipated. Photodegradation of rotenone is known to produce a complex mixture of products resulting from isomerization and oxidation. scispace.com Similarly, the microbial transformation of rotenone by fungi like Cunninghamella elegans has been shown to yield hydroxylated derivatives.

For this compound, degradation is expected to produce a range of smaller molecules. Abiotic processes like photolysis and oxidation would likely lead to the cleavage of the chromanone and furan rings, resulting in various phenolic acids and other aromatic fragments. Biotic degradation by microorganisms would likely involve initial hydroxylation reactions, followed by ring fission. The specific metabolites will depend on the degrading organism and the environmental conditions. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential tools for the identification and quantification of these transformation products in environmental samples. mosaicdx.comnih.gov

Persistence and Fate in Simulated Environmental Compartments

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down or transported away. The persistence of this compound will be determined by the interplay of the degradation pathways discussed above. oregonstate.edu

In Soil: In soil environments, both abiotic and biotic degradation processes will contribute to the fate of this compound. europa.eu Photodegradation will be significant on the soil surface, while microbial degradation will be the dominant process within the soil column. scirp.org The persistence in soil, often expressed as a half-life (DT50), is expected to be influenced by soil type, organic matter content, pH, moisture, and temperature, all of which affect microbial activity. oregonstate.edunih.gov For rotenone, soil half-lives can range from a few days to several weeks, suggesting that this compound may have a similar persistence profile. wikipedia.org

The following table summarizes the likely environmental fate of this compound based on the behavior of related compounds.

| Environmental Compartment | Dominant Degradation Pathway(s) | Expected Persistence | Key Influencing Factors |

| Soil Surface | Photodegradation, Microbial Degradation | Low to Moderate | Sunlight intensity, Temperature, Microbial population |

| Subsurface Soil | Microbial Degradation | Moderate | Soil organic matter, Moisture, pH, Temperature |

| Surface Water (Photic Zone) | Photodegradation | Low | Sunlight intensity, Water clarity, Dissolved organic matter |

| Deeper Water/Sediment | Microbial Degradation, Hydrolysis | Moderate to High | Microbial population, Temperature, pH, Sediment composition |

Future Research Directions and Emerging Areas in Dehydrodihydrorotenone Studies

Unexplored Mechanistic Pathways and Novel Biological Targets

While some biological activities of dehydrodihydrorotenone have been identified, a comprehensive understanding of its mechanisms of action remains largely unexplored. mdpi-res.com Future research should focus on elucidating the precise molecular pathways through which it exerts its effects. Identifying novel biological targets is a key aspect of this research. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify cellular proteins that directly interact with this compound.

A deeper understanding of its interaction with cellular components will be crucial. For instance, while some rotenoids are known to inhibit the mitochondrial electron transport chain, specifically Complex I, further investigation is needed to determine if and how this compound interacts with this and other mitochondrial targets. google.com Exploring its potential to modulate other cellular processes, such as apoptosis, cell cycle regulation, and signal transduction pathways, could reveal new therapeutic applications. google.com

Advanced Synthetic Methodologies for Complex Derivatives

The development of advanced synthetic methodologies is crucial for creating novel this compound derivatives with potentially enhanced biological activities or improved physicochemical properties. While methods for synthesizing the basic rotenoid scaffold exist, creating complex and diverse derivatives presents a significant challenge. rsc.orgbenthamscience.com

Future synthetic strategies could focus on:

Late-stage functionalization: Developing methods to selectively modify the this compound core at various positions. This could involve the use of modern catalytic systems, such as transition metal catalysis, to introduce new functional groups. rsc.org

Combinatorial synthesis: Employing combinatorial chemistry approaches to generate large libraries of this compound analogs. This would enable high-throughput screening for desired biological activities. labmanager.com

Stereoselective synthesis: Developing synthetic routes that allow for the precise control of stereochemistry. This is particularly important as different stereoisomers of a compound can exhibit vastly different biological activities. unimi.it

These advanced synthetic approaches will not only provide access to a wider range of this compound-based molecules but also facilitate structure-activity relationship (SAR) studies, which are essential for rational drug design. rsc.org

Application of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to understanding the global cellular effects of this compound. nih.govnih.gov These technologies provide a comprehensive and unbiased view of the changes occurring in a biological system upon treatment with the compound. researchgate.net

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. humanspecificresearch.orgebi.ac.uk By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by this compound. nih.govmdpi.com This can provide valuable insights into its mechanism of action and potential off-target effects. nih.gov

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. ebsco.com Proteomic approaches, such as two-dimensional gel electrophoresis and mass spectrometry, can be used to identify proteins whose expression levels are altered in response to this compound treatment. mdpi.comnih.gov This can help in identifying potential protein targets and downstream signaling pathways affected by the compound. nih.gov

The integration of data from both metabolomics and proteomics studies can provide a more complete picture of the biological effects of this compound and aid in the identification of novel biomarkers and therapeutic targets. researchgate.netfrontiersin.org

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify trace amounts of this compound and its metabolites in complex biological and environmental samples is crucial for various research applications. intertek.com The development of highly sensitive and selective analytical techniques is therefore a key area of future research. pnrsolution.org

Advanced analytical techniques that could be further developed and applied include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. numberanalytics.com Further optimization of LC-MS methods can improve the limits of detection and quantification for this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can provide high-resolution separation and sensitive detection. numberanalytics.com

Capillary Electrophoresis (CE): This technique offers high separation efficiency and can be coupled with various detectors, including mass spectrometry, for the analysis of charged and neutral molecules.

The development of these advanced analytical methods will be essential for pharmacokinetic studies, metabolism studies, and for monitoring the presence of this compound in various matrices. sdstate.edunih.gov

Strategic Directions for this compound as a Chemical Biology Tool

Beyond its potential as a therapeutic agent, this compound can serve as a valuable chemical biology tool to probe and understand complex biological processes. sigmaaldrich.comepfl.ch Its ability to interact with specific biological targets can be harnessed to study the function of these targets in living systems.

Strategic directions for its use as a chemical biology tool include:

Development of molecular probes: Synthesizing derivatives of this compound that are tagged with fluorescent or other reporter groups. These probes can be used to visualize the localization and dynamics of its biological targets within cells.

Target identification and validation: Using this compound in chemical proteomics approaches to identify its binding partners in a cellular context. nih.gov This can help to validate previously identified targets and discover new ones.

Modulation of biological pathways: Utilizing this compound to selectively inhibit or activate specific biological pathways. This can provide insights into the roles of these pathways in health and disease.

By employing this compound as a chemical probe, researchers can gain a deeper understanding of fundamental biological mechanisms, which can in turn inform the development of new therapeutic strategies. ebi.ac.uk

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Dehydrodihydrorotenone in laboratory settings?

- Answer: Synthesis should follow reproducible protocols with detailed experimental steps, including precursor compounds (e.g., rotenone derivatives), reaction conditions (temperature, catalysts), and purification methods (e.g., column chromatography). Characterization requires spectral analysis (NMR, IR, MS) and comparison to literature data for structural confirmation. Ensure purity validation via HPLC (>95%) and elemental analysis .

- Methodological Focus: Adhere to guidelines for experimental reproducibility, such as documenting reagent sources, instrument calibration, and including control experiments to validate synthetic pathways .

Q. How is this compound’s biological activity typically assessed in preliminary assays?

- Answer: Common assays include JC-1 efflux studies to evaluate ABCG2 inhibition, as seen in Table 3 of , where this compound showed 72% inhibition at 3 μM. Use cell-based models (e.g., cancer cell lines) with fluorescence-based readouts. Include positive controls (e.g., Ko143 for ABCG2) and dose-response curves to establish IC50 values .

- Methodological Focus: Optimize assay parameters (e.g., cell density, incubation time) to minimize variability. Validate results with secondary assays (e.g., ATPase activity measurements) .

Q. What analytical techniques are critical for verifying this compound’s physicochemical properties?

- Answer: Determine solubility using shake-flask methods with solvents of varying polarity. Assess stability via accelerated degradation studies (e.g., exposure to heat, light, pH extremes) monitored by HPLC. Thermodynamic properties (e.g., melting point) should align with literature or computational predictions .

- Methodological Focus: Report solubility data with error margins and standard deviations to ensure reproducibility. Use differential scanning calorimetry (DSC) for thermal analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activity across studies?

- Answer: Discrepancies may arise from assay conditions (e.g., cell type, inhibitor concentration). Conduct meta-analyses of existing data (e.g., HTS % inhibition ranges in Table 3, ) to identify outliers. Use orthogonal assays (e.g., Western blotting for protein expression) to confirm target engagement .

- Methodological Focus: Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to evaluate inter-study variability. Replicate experiments under standardized conditions .

Q. What in silico strategies predict this compound’s interactions with ABCG2 or related transporters?

- Answer: Use molecular docking (e.g., AutoDock Vina) with ABCG2 crystal structures (PDB ID: 6VXH) to identify binding pockets. Validate predictions via molecular dynamics simulations (e.g., GROMACS) to assess stability. Cross-reference with SAR data from flavonoid analogs .

- Methodological Focus: Optimize force field parameters for flavonoids and validate docking poses with experimental mutagenesis data .

Q. How should researchers design dose-escalation studies for this compound in vivo?

- Answer: Base initial doses on in vitro IC50 values (e.g., 1.2–0.6 μM in JC-1 assays, Table 3) scaled to animal models using allometric equations. Monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS and adjust for bioavailability. Include toxicity endpoints (e.g., organ histopathology) .

- Methodological Focus: Use staggered dosing cohorts and Bayesian adaptive designs to minimize animal use while maximizing data quality .

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

- Answer: Employ chemoproteomics (e.g., activity-based protein profiling) to identify non-ABCG2 targets. Use CRISPR-Cas9 knockout models to confirm specificity. Compare results with structurally related compounds (e.g., deguelin) to isolate scaffold-specific effects .

- Methodological Focus: Integrate multi-omics data (transcriptomics, metabolomics) to map pathway-level impacts and prioritize secondary targets .

Methodological Guidelines

- Data Presentation : Follow IUPAC standards for reporting solubility, stability, and thermodynamic data. Use SI units and significant figures consistently .

- Statistical Rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions in biological assays. Report effect sizes and confidence intervals .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals and ARRIVE 2.0 reporting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products